REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:13])([CH3:12])[CH3:11])=[CH:6][CH:5]=1)C=C.C[N+]1([O-])[CH2:20][CH2:19][O:18]CC1.S(S([O-])=O)([O-])=[O:23].[O-][Si]([O-])=O.[Mg+2]>CC(C)=O.O.[Os](=O)(=O)(=O)=O>[OH:13][C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH2:1][CH:19]([OH:18])[CH2:20][OH:23])=[CH:5][CH:6]=1)([CH3:12])[CH3:11] |f:3.4|
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Name
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|
Quantity
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5.53 g
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Type
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reactant
|
Smiles
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C(C=C)C1=CC=C(C=C1)C(C)(C)O
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Name
|
|
Quantity
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3.86 g
|
Type
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reactant
|
Smiles
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C[N+]1(CCOCC1)[O-]
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Name
|
|
Quantity
|
11 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
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S(=O)([O-])S(=O)[O-]
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
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8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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3.14 mL
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Type
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catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
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Type
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CUSTOM
|
Details
|
to stir for an additional 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
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before filtering through a pad of Celite
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Type
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WASH
|
Details
|
The filter was rinsed with acetone (2×5 mL
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Type
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CONCENTRATION
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Details
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2×10 mL), and filtrate was concentrated by rotary evaporation
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Type
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CUSTOM
|
Details
|
to remove the acetone
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Type
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ADDITION
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Details
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The remaining liquid was diluted with 9:1 chloroform
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Type
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CUSTOM
|
Details
|
isopropanol (20 mL) and aqueous hydrogen chloride (1 M, 20 mL), the layers were separated
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Type
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EXTRACTION
|
Details
|
the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform
|
Type
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WASH
|
Details
|
The combined organic layers were washed with 3:1 water
|
Type
|
STIRRING
|
Details
|
by stirring for 90 minutes
|
Duration
|
90 min
|
Type
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EXTRACTION
|
Details
|
extracted with 9:1 chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by silica gel chromatography (5-20% methanol/dichloromethane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |